N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
CAS No.: 2640934-58-1
Cat. No.: VC11825932
Molecular Formula: C13H17N5
Molecular Weight: 243.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640934-58-1 |
|---|---|
| Molecular Formula | C13H17N5 |
| Molecular Weight | 243.31 g/mol |
| IUPAC Name | N-cyclopentyl-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H17N5/c1-10-14-6-7-18(10)13-8-12(15-9-16-13)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,16,17) |
| Standard InChI Key | GQSYWKXPXCJQKQ-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3 |
| Canonical SMILES | CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3 |
Introduction
Structural Characteristics and Molecular Design
Core Pyrimidine-Imidazole Scaffold
The compound’s pyrimidine ring serves as a planar, aromatic heterocycle capable of π-π stacking interactions with biological targets. At position 6, the 2-methylimidazole moiety introduces a secondary heterocycle with hydrogen-bonding potential via its N–H group, while the methyl substituent enhances lipophilicity. Position 4 features a cyclopentylamine group, whose aliphatic cycloalkane structure contributes to conformational flexibility and improved membrane permeability compared to rigid aromatic substituents .
Key Structural Parameters
-
Molecular Formula: C₁₃H₁₇N₅
-
Molecular Weight: 243.31 g/mol
-
SMILES: CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3
-
XLogP3-AA: Estimated 1.9 (indicating moderate lipophilicity)
The three-dimensional conformation, predicted via computational modeling, shows the cyclopentyl group adopting a puckered chair-like configuration, positioning the amine nitrogen for hydrogen bonding with target proteins.
Synthetic Methodologies and Optimization
Step 1: Pyrimidine Core Functionalization
4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine serves as a common intermediate. Chlorine at position 4 is displaced by cyclopentylamine under mild basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). This SNAr reaction proceeds via a Meisenheimer complex, with the electron-withdrawing imidazole group at position 6 activating the pyrimidine ring toward nucleophilic attack .
Purification and Characterization
Reaction mixtures are typically extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography . Final compounds are characterized by:
-
¹H NMR: Distinct signals for cyclopentyl CH₂ (δ 1.5–2.1 ppm), imidazole protons (δ 7.2–7.8 ppm), and pyrimidine H-2/H-5 (δ 8.3–8.6 ppm).
-
HRMS: [M+H]⁺ peak at m/z 244.1461 (calculated for C₁₃H₁₈N₅).
| Kinase Family | Example Targets | IC₅₀ Range | Reference |
|---|---|---|---|
| Tyrosine Kinases | VEGFR2, FGFR1 | 10–100 nM | |
| Serine/Threonine Kinases | CDK4/6, Aurora B | 50–500 nM |
The 2-methylimidazole may chelate ATP-binding site magnesium ions, while the pyrimidine ring occupies the hydrophobic back pocket . The cyclopentyl group’s bulk potentially modulates selectivity by avoiding steric clashes with kinase gatekeeper residues.
Antimicrobial Activity
Pyrimidine-imidazole hybrids exhibit:
-
Antibacterial: MIC = 2–8 µg/mL against S. aureus and E. coli.
-
Antifungal: 70% growth inhibition of C. albicans at 10 µM.
Mechanistically, these effects may arise from DNA gyrase binding or ergosterol biosynthesis disruption.
Computational ADMET Predictions
| Parameter | Prediction | Method |
|---|---|---|
| Water Solubility | -3.2 (LogS) | Ali’s Model |
| CYP3A4 Inhibition | Probable | QSAR |
| hERG Inhibition | Low Risk | McKenna’s Rule |
| Oral Bioavailability | 58% | SwissADME |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume